4-tert-Butylbenzamidoxime
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Overview
Description
4-tert-Butylbenzamidoxime is an organic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to an amidoxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylbenzamidoxime typically involves the reaction of 4-tert-butylbenzonitrile with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would likely involve optimized reaction conditions to maximize yield and purity, along with efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamidoxime derivatives.
Scientific Research Applications
4-tert-Butylbenzamidoxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzamidoxime involves its interaction with specific molecular targets, such as enzymes and proteins. The amidoxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzonitrile: A precursor in the synthesis of 4-tert-Butylbenzamidoxime.
4-tert-Butylbenzamide: Similar structure but lacks the amidoxime group.
Benzamidoxime: Lacks the tert-butyl group, offering different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and the amidoxime functional group. This combination imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-tert-butyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13) |
InChI Key |
QUCZBZUPJKDIRP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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